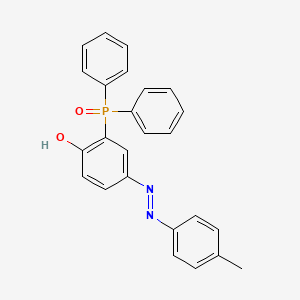![molecular formula C23H21NO5 B11083374 3-(3,4-diethoxyphenyl)-2-nitro-3H-benzo[f]chromene](/img/structure/B11083374.png)
3-(3,4-diethoxyphenyl)-2-nitro-3H-benzo[f]chromene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ETHOXY-4-(2-NITRO-3H-BENZO[F]CHROMEN-3-YL)PHENYL ETHYL ETHER is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of 2-ETHOXY-4-(2-NITRO-3H-BENZO[F]CHROMEN-3-YL)PHENYL ETHYL ETHER typically involves multiple steps, starting with the preparation of the core chromen structure. The synthetic route may include nitration, etherification, and other organic reactions under controlled conditions. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The chromen ring can participate in reduction reactions, potentially altering its electronic properties.
Substitution: The ethoxy and phenyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may interact with biological molecules, making it a candidate for studying biochemical pathways.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits bioactivity.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 2-ETHOXY-4-(2-NITRO-3H-BENZO[F]CHROMEN-3-YL)PHENYL ETHYL ETHER exerts its effects would depend on its interaction with molecular targets. For instance, if it acts as an inhibitor or activator of specific enzymes, the pathways involved would be crucial to understanding its biological activity.
Comparison with Similar Compounds
Similar compounds to 2-ETHOXY-4-(2-NITRO-3H-BENZO[F]CHROMEN-3-YL)PHENYL ETHYL ETHER include other chromen derivatives and nitro-substituted aromatic compounds. What sets this compound apart is its specific combination of functional groups, which may confer unique properties and reactivity. Examples of similar compounds include:
- 2-Nitro-3H-benzofuran derivatives
- Ethoxy-substituted aromatic ethers
- Chromen-based compounds with various substituents
This detailed overview provides a comprehensive understanding of 2-ETHOXY-4-(2-NITRO-3H-BENZO[F]CHROMEN-3-YL)PHENYL ETHYL ETHER, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C23H21NO5 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
3-(3,4-diethoxyphenyl)-2-nitro-3H-benzo[f]chromene |
InChI |
InChI=1S/C23H21NO5/c1-3-27-21-12-10-16(13-22(21)28-4-2)23-19(24(25)26)14-18-17-8-6-5-7-15(17)9-11-20(18)29-23/h5-14,23H,3-4H2,1-2H3 |
InChI Key |
BZZSKRSKMWRVNT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=CC3=C(O2)C=CC4=CC=CC=C43)[N+](=O)[O-])OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3Z)-1-[(4-benzylpiperidin-1-yl)methyl]-3-(dimethylhydrazinylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11083291.png)
propanedioate](/img/structure/B11083293.png)



![ethyl (3Z,4Z)-1-(4-chlorophenyl)-2-methyl-4-[(4-methylphenyl)imino]-5-oxo-3-(2-phenylhydrazinylidene)prolinate](/img/structure/B11083326.png)
![N-(5-Methoxymethyl-7-oxo-3,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-acetamide](/img/structure/B11083330.png)
![Ethyl 4-[3-(1,3-benzodioxol-5-ylmethyl)-4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B11083331.png)
![ethyl 4-[({(2Z)-3-(4-methoxybenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate](/img/structure/B11083334.png)
![N-[2-(4-fluorophenoxy)-5-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B11083340.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]aniline](/img/structure/B11083342.png)
![2-[4-(1,3-Benzoxazol-2-yl)-2,5-dichlorophenyl]-1,3-benzoxazole](/img/structure/B11083347.png)
![2-[1-cyclohexyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11083354.png)
![9-chloro-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol](/img/structure/B11083361.png)
